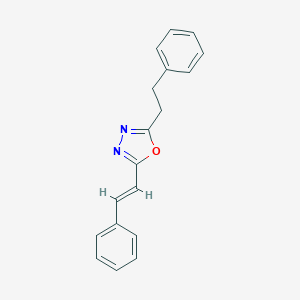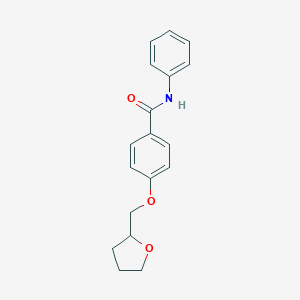
2-(2-Phenylethyl)-5-(2-phenylvinyl)-1,3,4-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Phenylethyl)-5-(2-phenylvinyl)-1,3,4-oxadiazole is a chemical compound that has gained the attention of the scientific community due to its potential applications in various fields. This compound belongs to the family of oxadiazoles, which are known for their diverse biological activities. In
Applications De Recherche Scientifique
2-(2-Phenylethyl)-5-(2-phenylvinyl)-1,3,4-oxadiazole has been extensively studied for its potential applications in various fields. One of its most promising applications is in the field of cancer research. Studies have shown that this compound exhibits potent anti-cancer activity against various types of cancer cells, including lung, breast, and colon cancer cells.
In addition to its anti-cancer activity, this compound has also been studied for its potential applications in the field of neuroscience. Studies have shown that this compound exhibits neuroprotective activity and can help prevent neuronal damage caused by oxidative stress.
Mécanisme D'action
The exact mechanism of action of 2-(2-Phenylethyl)-5-(2-phenylvinyl)-1,3,4-oxadiazole is not fully understood. However, studies have suggested that this compound exerts its anti-cancer activity by inducing apoptosis (programmed cell death) in cancer cells. It is also believed to inhibit the proliferation of cancer cells by disrupting the cell cycle.
In terms of its neuroprotective activity, this compound is believed to act by reducing oxidative stress and inflammation in the brain. It is also believed to enhance the activity of antioxidant enzymes, which can help protect neurons from damage.
Biochemical and Physiological Effects
Studies have shown that this compound exhibits a number of biochemical and physiological effects. In terms of its anti-cancer activity, this compound has been shown to induce apoptosis in cancer cells, inhibit cell proliferation, and reduce tumor growth in animal models.
In terms of its neuroprotective activity, this compound has been shown to reduce oxidative stress and inflammation in the brain, enhance the activity of antioxidant enzymes, and protect neurons from damage caused by various insults.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-(2-Phenylethyl)-5-(2-phenylvinyl)-1,3,4-oxadiazole in lab experiments is its potent anti-cancer and neuroprotective activity. This compound has been shown to be effective against a wide range of cancer cells and can protect neurons from damage caused by various insults.
However, one of the main limitations of using this compound in lab experiments is its low solubility in water. This can make it difficult to administer this compound to cells in culture or to animals in vivo. In addition, the synthesis of this compound is relatively complex and requires a number of steps, which can make it difficult to produce large quantities of this compound for use in experiments.
Orientations Futures
There are a number of future directions for research on 2-(2-Phenylethyl)-5-(2-phenylvinyl)-1,3,4-oxadiazole. One area of research that is currently being explored is the development of new synthesis methods for this compound that are more efficient and produce higher yields.
Another area of research is the development of new derivatives of this compound that exhibit even greater anti-cancer and neuroprotective activity. These derivatives could be used to develop new drugs for the treatment of cancer and neurological diseases.
Finally, there is also a need for further research on the mechanism of action of this compound. By understanding how this compound exerts its anti-cancer and neuroprotective activity, researchers may be able to develop even more effective drugs for the treatment of these diseases.
Méthodes De Synthèse
The synthesis of 2-(2-Phenylethyl)-5-(2-phenylvinyl)-1,3,4-oxadiazole involves the reaction of 2-phenylethylamine and cinnamic acid with thionyl chloride and sodium azide. The resulting compound is then subjected to cyclization using potassium carbonate in dimethylformamide. The yield of this synthesis method is reported to be around 60%.
Propriétés
Formule moléculaire |
C18H16N2O |
|---|---|
Poids moléculaire |
276.3 g/mol |
Nom IUPAC |
2-[(E)-2-phenylethenyl]-5-(2-phenylethyl)-1,3,4-oxadiazole |
InChI |
InChI=1S/C18H16N2O/c1-3-7-15(8-4-1)11-13-17-19-20-18(21-17)14-12-16-9-5-2-6-10-16/h1-11,13H,12,14H2/b13-11+ |
Clé InChI |
AVKXIMRDRJGDJI-ACCUITESSA-N |
SMILES isomérique |
C1=CC=C(C=C1)CCC2=NN=C(O2)/C=C/C3=CC=CC=C3 |
SMILES |
C1=CC=C(C=C1)CCC2=NN=C(O2)C=CC3=CC=CC=C3 |
SMILES canonique |
C1=CC=C(C=C1)CCC2=NN=C(O2)C=CC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 4-[(3-chlorophenyl)carbamoyl]benzoate](/img/structure/B250437.png)
![Methyl 4-[(2-fluorophenyl)carbamoyl]benzoate](/img/structure/B250438.png)
![N-[3-(4-morpholinylcarbonyl)phenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide](/img/structure/B250439.png)
![N-(tert-butyl)-2-{[4-(tetrahydro-2-furanylmethoxy)benzoyl]amino}benzamide](/img/structure/B250440.png)
![Methyl 4-({4-[acetyl(methyl)amino]anilino}carbonyl)benzoate](/img/structure/B250441.png)
![Methyl 3-{[4-(4-morpholinylcarbonyl)anilino]carbonyl}benzoate](/img/structure/B250444.png)
![Methyl 4-[(4-ethoxyphenyl)carbamoyl]benzoate](/img/structure/B250448.png)
![2-fluoro-N-({4-[(2-methoxyethyl)carbamoyl]phenyl}carbamothioyl)benzamide](/img/structure/B250449.png)
![N-[4-(propionylamino)phenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide](/img/structure/B250452.png)
![2-{[4-(Tetrahydro-2-furanylmethoxy)benzoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B250455.png)
![N-allyl-2-{[4-(tetrahydro-2-furanylmethoxy)benzoyl]amino}benzamide](/img/structure/B250456.png)

![N-{4-[(4-methyl-1-piperidinyl)carbonyl]phenyl}-4-(tetrahydro-2-furanylmethoxy)benzamide](/img/structure/B250459.png)
![N-ethyl-2-{[4-(tetrahydro-2-furanylmethoxy)benzoyl]amino}benzamide](/img/structure/B250460.png)
